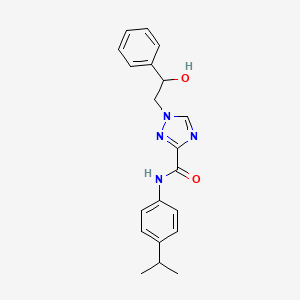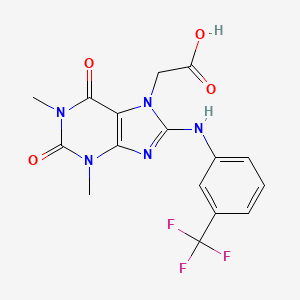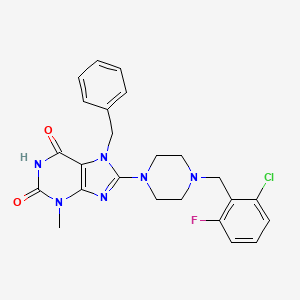
4-(2-Chloropropanoylamino)-2,3-dihydrochromene-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloropropanoylamino)-2,3-dihydrochromene-4-carboxamide is a chemical compound that belongs to the family of chromene derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 4-(2-Chloropropanoylamino)-2,3-dihydrochromene-4-carboxamide is not fully understood. However, it has been proposed that it exerts its therapeutic effects by modulating various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. It also interacts with various cellular targets such as enzymes and receptors, which are involved in the regulation of cellular processes.
Biochemical and Physiological Effects:
4-(2-Chloropropanoylamino)-2,3-dihydrochromene-4-carboxamide has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also induces apoptosis in cancer cells by activating the caspase cascade. Furthermore, it has been shown to protect neurons from oxidative stress-induced damage by reducing the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(2-Chloropropanoylamino)-2,3-dihydrochromene-4-carboxamide in lab experiments is its relatively simple synthesis method. It can be synthesized using commercially available starting materials and basic laboratory equipment. Another advantage is its potential therapeutic applications in various fields. However, one of the limitations is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on 4-(2-Chloropropanoylamino)-2,3-dihydrochromene-4-carboxamide. One of the directions is to investigate its potential therapeutic applications in other fields such as cardiovascular diseases and metabolic disorders. Another direction is to optimize its synthesis method to improve the yield and purity of the product. Furthermore, it is important to investigate its pharmacokinetics and toxicity profile to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 4-(2-Chloropropanoylamino)-2,3-dihydrochromene-4-carboxamide involves the reaction of 3,4-dihydro-2H-chromene with 2-chloro-N-(propan-2-yl)acetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The yield of the product can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
4-(2-Chloropropanoylamino)-2,3-dihydrochromene-4-carboxamide has been investigated for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties in preclinical studies.
Propiedades
IUPAC Name |
4-(2-chloropropanoylamino)-2,3-dihydrochromene-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c1-8(14)11(17)16-13(12(15)18)6-7-19-10-5-3-2-4-9(10)13/h2-5,8H,6-7H2,1H3,(H2,15,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHUNRUGSWWBIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCOC2=CC=CC=C21)C(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloropropanoylamino)-2,3-dihydrochromene-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Chloro-4-ethoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2396590.png)




![Methyl 4-[({5-[5-(acetylamino)-3-methylisoxazol-4-yl]-2-methylphenyl}sulfonyl)amino]benzoate](/img/structure/B2396599.png)

![1-(3-bromobenzoyl)-1'-(2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethyl)-6'-chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2396604.png)


![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B2396608.png)
![1-[(Tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid](/img/structure/B2396609.png)

